molecular formula C17H38ClN3 B107370 Hexadecylguanidine monohydrochloride CAS No. 19196-09-9

Hexadecylguanidine monohydrochloride

Cat. No.: B107370
CAS No.: 19196-09-9
M. Wt: 319.95672
InChI Key: ULHAAWVGJFZJGC-UHFFFAOYSA-N
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Description

Hexadecylguanidine monohydrochloride is a chemical compound with the molecular formula C17H38ClN3. It is a guanidine derivative, which means it contains the functional group with the general structure (R1R2N)(R3R4N)C=N-R5. Guanidine compounds are known for their high basicity and ability to form strong hydrogen bonds. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexadecylguanidine monohydrochloride typically involves the reaction of hexadecylamine with cyanamide, followed by hydrochloric acid treatment to form the monohydrochloride salt. The general reaction scheme is as follows:

    Hexadecylamine + Cyanamide: This reaction forms hexadecylguanidine.

    Hexadecylguanidine + Hydrochloric Acid: This step converts hexadecylguanidine into this compound.

The reaction conditions usually involve heating the mixture to facilitate the reaction and ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Hexadecylguanidine monohydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hexadecylguanidine oxide, while reduction may yield hexadecylamine.

Scientific Research Applications

Hexadecylguanidine monohydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: It is used in the study of enzyme inhibition and protein interactions.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of hexadecylguanidine monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can form strong hydrogen bonds and ionic interactions with these targets, leading to changes in their structure and function. This can result in the inhibition of enzyme activity or the stabilization of protein structures.

Comparison with Similar Compounds

Hexadecylguanidine monohydrochloride can be compared with other guanidine derivatives, such as guanidine hydrochloride and methylguanidine. While all these compounds share the guanidine functional group, this compound is unique due to its long alkyl chain, which imparts different physical and chemical properties.

Similar Compounds

    Guanidine Hydrochloride: A strong base used in protein denaturation and as a reagent in organic synthesis.

    Methylguanidine: A derivative used in biochemical research and as an intermediate in the synthesis of pharmaceuticals.

This compound stands out due to its specific applications in various fields and its unique chemical structure.

Properties

IUPAC Name

diaminomethylidene(hexadecyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H37N3.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19;/h2-16H2,1H3,(H4,18,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHAAWVGJFZJGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+]=C(N)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H38ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19196-09-9
Record name Guanidine, N-hexadecyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19196-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexadecylguanidine hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecylguanidine monohydrochloride
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